4-Octylcyclohexan-1-one
Overview
Description
4-Octylcyclohexan-1-one is an organic compound with the molecular formula C14H26O It is a derivative of cyclohexanone, where an octyl group is attached to the fourth carbon of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Octylcyclohexan-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with octyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran or dimethyl sulfoxide.
Another method involves the Friedel-Crafts acylation of cyclohexane with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction also requires anhydrous conditions and is usually carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, this compound can be produced through continuous flow processes that involve the catalytic hydrogenation of octyl-substituted cyclohexenes. This method offers higher yields and better control over reaction parameters, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Octylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-octylcyclohexanone oxime or further to 4-octylcyclohexanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-octylcyclohexanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the carbonyl group is replaced by other functional groups like amines or hydrazines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of acid catalysts.
Major Products Formed
Oxidation: 4-Octylcyclohexanone oxime, 4-Octylcyclohexanoic acid.
Reduction: 4-Octylcyclohexanol.
Substitution: 4-Octylcyclohexanone derivatives with various functional groups.
Scientific Research Applications
4-Octylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Octylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways. For example, its reduction products may interact with enzymes involved in lipid metabolism, influencing cellular lipid levels and related pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: The parent compound, which lacks the octyl group.
4-Methylcyclohexanone: A similar compound with a methyl group instead of an octyl group.
4-Phenylcyclohexanone: A compound with a phenyl group attached to the fourth carbon of the cyclohexane ring.
Uniqueness
4-Octylcyclohexan-1-one is unique due to the presence of the long octyl chain, which imparts distinct physical and chemical properties compared to its analogs
Properties
IUPAC Name |
4-octylcyclohexan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h13H,2-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOWPSHVZJGPOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CCC(=O)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541831 | |
Record name | 4-Octylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6814-19-3 | |
Record name | 4-Octylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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